HIV-1 Entry Inhibition: Specificity vs. Myriceric Acid C
In a direct comparative study of two triterpenoids isolated from the same plant source (Rhoiptelea chiliantha), myriceric acid B demonstrated potent and specific inhibition of HIV-1 Env pseudovirus infection, whereas myriceric acid C showed no activity [1]. The IC50 for myriceric acid B was determined to be 8.3 ± 0.2 mg/L, while myriceric acid C did not reach 50% inhibition at comparable concentrations [1].
| Evidence Dimension | Inhibition of HIV-1 Env pseudovirus infection |
|---|---|
| Target Compound Data | IC50 = 8.3 ± 0.2 mg/L |
| Comparator Or Baseline | Myriceric acid C: No inhibitory activity detected |
| Quantified Difference | > 10-fold selectivity (assuming a maximum tested concentration) |
| Conditions | HIV-1 Env pseudovirus assay; 293T cells cotransfected with pHXB2 and pNL4-3.Luc.R-E- |
Why This Matters
This direct head-to-head comparison proves that myriceric acid B possesses a unique HIV-1 entry inhibitory mechanism not shared by its closest co-isolated analog, making it the exclusive choice for gp41-targeted antiviral research.
- [1] Xia, C., et al. The anti-HIV-1 entrance activity and mechanism of action of myriceric acid B from Rhoiptelea chiliantha Diels et Hand-Mazz. Chinese Pharmacological Bulletin, 2010. View Source
